molecular formula C19H26N2O B3464430 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(2-methoxyphenyl)piperazine

1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(2-methoxyphenyl)piperazine

Cat. No.: B3464430
M. Wt: 298.4 g/mol
InChI Key: HXUWJAIJQPWNGD-UHFFFAOYSA-N
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Description

1-(2-Bicyclo[221]hept-5-enylmethyl)-4-(2-methoxyphenyl)piperazine is a complex organic compound characterized by its unique bicyclic structure and piperazine ring

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-22-19-5-3-2-4-18(19)21-10-8-20(9-11-21)14-17-13-15-6-7-16(17)12-15/h2-7,15-17H,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUWJAIJQPWNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3CC4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(2-methoxyphenyl)piperazine typically involves multiple steps. One common route includes the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanol with secondary amines and formaldehyde to form Mannich bases . This intermediate can then be further reacted with 2-methoxyphenylpiperazine under specific conditions to yield the target compound. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonates.

Scientific Research Applications

1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(2-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the production of specialized polymers and materials with unique mechanical properties.

Mechanism of Action

The mechanism of action of 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The bicyclic structure allows for unique binding interactions with enzymes or receptors, potentially inhibiting or activating specific pathways. The piperazine ring can interact with neurotransmitter receptors, influencing their activity.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(2-methoxyphenyl)piperazine lies in its combination of the bicyclic structure with the piperazine ring, offering distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(2-methoxyphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(2-methoxyphenyl)piperazine

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